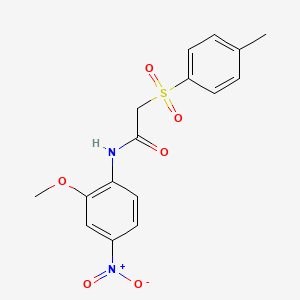![molecular formula C20H22N2O6S B2977735 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941983-03-5](/img/structure/B2977735.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apixaban is a new form of oral anticoagulant drug developed by Bristol Myers Squibb and Pfizer . It is a new form of oral Xa factor inhibitor, and its commercial name is Eliquis . Apixaban is used to treat adult patients undergoing elective hip or knee replacement surgery to prevent venous thromboembolism (VTE) .
Molecular Structure Analysis
Apixaban has a complex molecular structure. It is a pyrazolopyridine that is 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide substituted at position 1 by a 4-methoxyphenyl group and at position 6 by a 4-(2-oxopiperidin-1-yl)phenyl group .Physical And Chemical Properties Analysis
Apixaban has a molecular formula of C25H25N5O4 and a molecular weight of 459.5 . It has a melting point of 235-238°C and a predicted boiling point of 770.5±60.0 °C . It has a density of 1.42 and is slightly soluble in DMSO (when heated) and Methanol .科学的研究の応用
Enzyme Inhibition and Pharmacological Effects
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related compounds have been studied for their pharmacological effects, focusing on enzyme inhibition activities. These studies have revealed their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in various diseases and conditions. For instance, compounds with sulfonamide and benzamide pharmacophores have shown significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and AChE enzymes at nanomolar levels, highlighting their potential for therapeutic applications in conditions like glaucoma, neurological disorders, and certain cancers (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial Activities
Research has also explored the antimicrobial potential of sulfonamide derivatives. These compounds have been tested against various bacterial strains, showing promising results. The antibacterial activity evaluation of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives has indicated moderate to good activity against the applied bacterial strains. The structural modifications in these compounds significantly alter their inhibitory properties, suggesting their use in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).
Antitumor and Cytotoxic Activities
Further studies have assessed the antitumor capabilities of sulfonamide compounds, demonstrating their efficacy in inhibiting tumor cell growth. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These findings indicate the potential of such compounds in developing new oncology therapies (Owa et al., 2002).
Lipoxygenase Inhibition and Anti-inflammatory Properties
The lipoxygenase inhibitory activities of sulfonamide derivatives have been studied, revealing their potential in treating inflammatory conditions. For example, various N-substituted sulfonamides have been synthesized and screened against lipoxygenase enzymes, showing good inhibitory potential. This suggests their role in developing treatments for inflammatory diseases (Rehman et al., 2011).
将来の方向性
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-18-12-14(5-7-16(18)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-17-19(13-15)28-11-10-27-17/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJYYJKCOSLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)
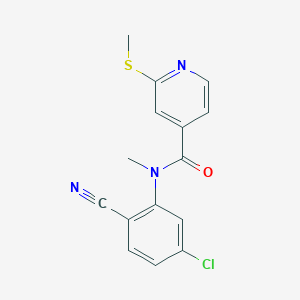
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)
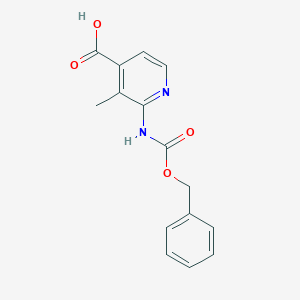

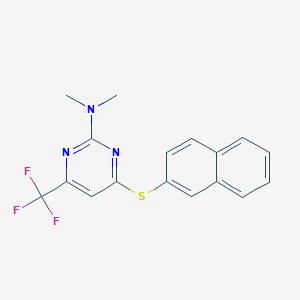
![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)
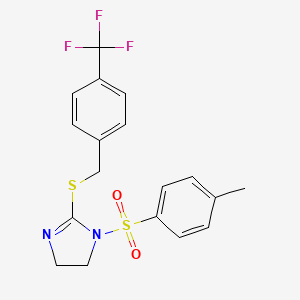
![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)
![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)
